Ginsenoside Rd

Vue d'ensemble

Description

Le Ginsenoside Rd est un composé bioactif appartenant aux ginsénosides de type protopanaxadiol, qui sont les principaux constituants du Panax ginseng. Ce composé a suscité un intérêt considérable en raison de ses activités pharmacologiques diverses et puissantes, notamment des effets anticancéreux, antidiabétiques, anti-inflammatoires, neuroprotecteurs et cardioprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Ginsenoside Rd peut être synthétisé par des méthodes de transformation enzymatique. L'hydrolyse spécifique des groupes glycosides de la chaîne latérale des ginsénosides par des glycosidases issues de cultures microbiennes et d'extraits végétaux est une approche courante. Des enzymes telles que la β-glucosidase, la β-xylosidase, l'α-l-arabinofuranosidase et l'α-l-rhamnosidase sont utilisées à cette fin .

Méthodes de production industrielle : La production industrielle du this compound implique des processus de biotransformation utilisant des micro-organismes et leurs systèmes enzymatiques. Dans des conditions aérobies, la biotransformation fongique fournit une méthode efficace et peu coûteuse qui peut être facilement mise à l'échelle. Les enzymes recombinantes provenant d'Escherichia coli, en particulier les enzymes hyperthermophiles recombinantes, ont montré une conversion efficace dans les industries biomédicales ou pharmaceutiques .

Analyse Des Réactions Chimiques

Table 1: Enzymatic Conversion to Ginsenoside Rd

| Enzyme Source | Substrate | Reaction | Optimal Conditions | Yield |

|---|---|---|---|---|

| β-glucosidase (Thermotoga thermarum) | Rb1 | Rb1 → Rd via C-20 β-(1→6) cleavage | pH 4.8, 90°C | 95% |

| α-L-arabinofuranosidase (Bacillus subtilis) | Rc | Rc → Rd via C-20 arabinose removal | pH 5.0, 40°C | 90% |

| Pectinase | Rb1 | Rb1 → Rd via glycosidase activity | pH 6.0, 52.5°C | 83.14% |

-

The β-glucosidase from Thermotoga thermarum selectively cleaves the outer glucose at C-20 of Rb1, preserving the inner glucose and olefin chain .

-

Microbial systems like Paecilomyces bainier and Aspergillus niger achieve >85% conversion of Rb1 to Rd under mild conditions (pH 5.0–7.0, 30–37°C) .

Table 2: Hypothetical Thermal Products of this compound

| Reaction Type | Product | Structural Change |

|---|---|---|

| Dehydration | Rk3/Rh4 | Double bond shift to C-20/22 |

| Hydrolysis | PPD | Complete deglycosylation |

Microbial Biotransformation

Fungal and bacterial systems catalyze hydroxylation, cyclization, and hydrogenation of Rd’s olefin chain:

-

Hydroxylation : Irpex lacteus introduces hydroxyl groups at C-22 and C-23, generating epimers (e.g., compounds 1 and 2 ) .

-

Cyclization : Double bond transfer from C-24(25) to C-25(26) forms cyclopropane structures, as seen in rare ginsenosides .

Key Observations:

-

Biotransformation products accumulate gradually, with Rd’s hydroxylation at C-23 showing no stereoselectivity .

-

These pathways are distinct from conventional deglycosylation, enabling access to novel ginsenosides under mild conditions .

Downstream Metabolites

This compound serves as an intermediate for pharmacologically active derivatives:

-

Conversion to Compound K (CK) : Gut microbiota (e.g., Lactobacillus brevis) hydrolyzes Rd’s C-3 glucose via β-glucosidase, yielding CK .

-

Formation of Rg3 : Enzymatic cleavage of Rd’s C-20 glucose produces 20(S)-Rg3, a potential antitumor agent .

Stability and Reactivity

Applications De Recherche Scientifique

Neuroprotective Effects

Ginsenoside Rd has been extensively studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

- Alzheimer's Disease : Research indicates that this compound enhances learning and memory in APP transgenic mice by regulating the NF-κB pathway, which reduces pro-inflammatory factors and improves cholinergic function by increasing acetylcholine levels . Furthermore, it inhibits tau protein phosphorylation, a hallmark of Alzheimer's pathology, by modulating the activity of protein phosphatase 2A and other related kinases .

- Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to mitigate oxidative stress and apoptosis in neuronal cells. It enhances mitochondrial function and reduces cell death induced by neurotoxic agents like MPP+ by increasing antioxidant enzyme activity .

Table 1: Neuroprotective Mechanisms of this compound

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

- Periodontitis : A study demonstrated that this compound effectively inhibits the growth of Porphyromonas gingivalis, a bacterium associated with periodontitis. It also reduces inflammatory responses in periodontal tissues .

- Autoimmune Diseases : In models of Guillain-Barré syndrome, this compound has been shown to attenuate experimental autoimmune neuritis by modulating macrophage activity and reducing inflammatory cytokine production .

Table 2: Anti-Inflammatory Applications of this compound

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Periodontitis | Inhibits P. gingivalis; reduces inflammatory response | |

| Autoimmune Diseases | Modulates macrophage activity; decreases cytokine production |

Cardiovascular Health

Emerging research suggests that this compound may have protective effects on cardiovascular health.

- Ischemic Stroke : this compound has been shown to ameliorate ischemic stroke outcomes by reducing neuronal apoptosis and inflammation through calcium channel modulation . Its ability to enhance blood flow and reduce oxidative stress further supports its potential as a therapeutic agent for stroke patients.

Diabetes Management

This compound also shows promise in managing metabolic disorders such as diabetes.

- Type II Diabetes : Studies indicate that this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic models. Its effects on glucose metabolism are linked to the modulation of AMPK signaling pathways .

Table 3: Applications in Diabetes Management

Mécanisme D'action

Ginsenoside Rd exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Le Ginsenoside Rd est comparé à d'autres composés similaires, tels que le Ginsenoside Rb1, le Ginsenoside Rg3 et le Ginsenoside Rh2 :

Propriétés

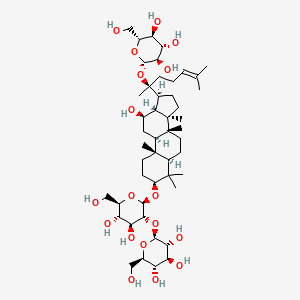

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVZILFNVRJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rd | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52705-93-8 | |

| Record name | Ginsenoside Rd | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 209 °C | |

| Record name | Ginsenoside Rd | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.